molecular formula C14H18BrNO4 B112691 Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid CAS No. 500789-07-1

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Cat. No. B112691
M. Wt: 344.2 g/mol
InChI Key: JLEZYQLFLYPMMA-LLVKDONJSA-N
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Description

Boronic acids and their esters, such as “Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid”, are highly valuable building blocks in organic synthesis . They are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of related compounds . This method utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of related compounds like 2-Bromophenylboronic acid has been analyzed. It has a linear formula of BrC6H4B(OH)2 .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a chemical reaction that has been reported for related compounds . This reaction is utilized in a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2-Bromophenylboronic acid have been analyzed. It has a molecular weight of 200.83 and a melting point of 113 °C (lit.) .

Scientific Research Applications

  • Organic Synthesis

    • Pinacol boronic esters are highly valuable building blocks in organic synthesis .
    • Protodeboronation of alkyl boronic esters is not well developed .
    • Catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .
  • Polymer Materials

    • Boronic acids and their esters are used in the design of controlled drug delivery polymers .
    • They are also used in the development of saccharide sensors .
  • Catalysis

    • Boronic acids and their esters are used in various catalytic reactions .
    • For example, they are used in the catalytic protodeboronation of alkyl boronic esters .
  • Cross-Coupling Reactions

    • Boronic acids and their esters are used in cross-coupling reactions .
    • Pd-catalyzed cross-coupling reactions have been found a paramount of importance in the art of organic synthesis .
  • Bioactive Compounds

    • Borinic acids, a subclass of organoborane compounds, have been used as bioactive compounds .
    • They display interesting properties and reactivities due to their enhanced Lewis acidity in comparison to boronic acids .
  • Regioselective Functionalization

    • Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
    • For instance, they catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
  • Synthesis of Substituted Phenols

    • A range of p-substituted phenylboronic acids containing electron donating (methoxy, ethyl, acetamido, Boc-amino) and electron withdrawing groups (chloro, bromo, cyano, acetyl, carboxaldehyde, carboxylic acid) have been used in the synthesis of substituted phenols .
  • Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
  • BNCT is a non-invasive approach for the destruction of cancer cells, based on the selective accumulation of 10B-containing compounds into malignant cells .
  • Boronic acids and their esters are only marginally stable in water .
  • Hydrolysis of some phenylboronic pinacol esters has been described .
  • The kinetics is dependent on the substituents in the aromatic ring .
  • Boronic acids and their esters are used in the design of controlled drug delivery polymers .
  • Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
  • Hydrolysis of some phenylboronic pinacol esters is described .
  • The kinetics is dependent on the substituents in the aromatic ring .
  • Also the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
  • Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
  • They have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
  • For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
  • A range of p-substituted phenylboronic acids containing electron donating (methoxy, ethyl, acetamido, Boc-amino) and electron withdrawing groups (chloro, bromo, cyano, acetyl, carboxaldehyde, carboxylic acid) afforded 94–98% and 82–97% yields, respectively .

Future Directions

The future directions in the field of boronic acids and their esters involve extending the studies in medicinal chemistry to obtain new promising drugs . The development of enzyme inhibitors, controlled drug delivery polymers, saccharide sensors, and boron neutron capture therapy are some of the potential areas of research .

properties

IUPAC Name

(3R)-3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEZYQLFLYPMMA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148458
Record name (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

CAS RN

500789-07-1
Record name (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500789-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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